
Dimethyl 5-fluoroisophthalate
Overview
Description
Dimethyl 5-fluoroisophthalate (CAS: 17449-48-8) is a fluorinated aromatic ester with the molecular formula $ \text{C}{10}\text{H}9\text{FO}_4 $. It is synthesized via esterification of 5-fluoroisophthalic acid with methanol and is commonly purified using a petroleum ether/ethyl acetate solvent system (20:1 v/v) . Its physical properties include a melting point of 57.2–58.5°C and a white crystalline solid appearance. The compound is used in organic synthesis, particularly as a building block for pharmaceuticals and advanced materials. Safety data indicate it is harmful via inhalation, skin contact, or ingestion, necessitating proper personal protective equipment (PPE) during handling .
Preparation Methods
Diazotization and Fluorination of Dimethyl 5-Aminoisophthalate
The diazotization-fluorination pathway is a classical method for introducing fluorine into aromatic systems. This two-step process begins with dimethyl 5-aminoisophthalate, which undergoes diazotization followed by fluorination via the Balz-Schiemann reaction .
Reaction Mechanism and Conditions
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Diazotization : A suspension of dimethyl 5-aminoisophthalate (20 g, 95.6 mmol) in water (75 mL) is cooled to −5°C. Concentrated hydrochloric acid (30 mL) and sodium nitrite (7.5 g, 109 mmol) are added sequentially, initiating the formation of a diazonium salt. The reaction proceeds for 15 minutes under vigorous stirring .
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Fluorination : Fluoroboric acid (18 mL, 48% aqueous solution) is introduced to the diazonium intermediate at 0°C, yielding a precipitate. The solid is filtered, washed with cold methanol and ether, and thermally decomposed at 110°C to release nitrogen gas and generate the fluorinated product .
Purification and Yield
Flash chromatography (5% ethyl acetate in hexane) isolates this compound as a white solid with a yield of 44% . Key spectral data include:
Table 1: Diazotization-Fluorination Reaction Parameters
Parameter | Value |
---|---|
Starting Material | Dimethyl 5-aminoisophthalate |
Diazotization Temp | −5°C |
Fluorination Agent | HBF₄ (48% aqueous) |
Decomposition Temp | 110°C |
Yield | 44% |
Direct Esterification of 5-Fluoroisophthalic Acid
Direct esterification of 5-fluoroisophthalic acid (5-FIPA) with methanol under acidic conditions is a scalable and efficient route to synthesize this compound .
Reaction Protocol
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Acid Catalysis : A solution of 5-FIPA (1.3 g, 7.1 mmol) in methanol (30 mL) is treated with concentrated sulfuric acid (0.25 mL) as a catalyst. The mixture is refluxed for 12 hours to drive esterification to completion .
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Workup : Post-reaction, the solvent is removed under reduced pressure, and the residue is neutralized with saturated sodium bicarbonate. Extraction with dichloromethane followed by drying (Na₂SO₄) and concentration yields the crude product .
Yield and Characterization
This method achieves an 83% yield of this compound, characterized by:
Table 2: Esterification Reaction Parameters
Parameter | Value |
---|---|
Starting Material | 5-Fluoroisophthalic acid |
Catalyst | H₂SO₄ (concentrated) |
Reaction Time | 12 hours |
Temperature | Reflux (~65°C) |
Yield | 83% |
Comparative Analysis of Synthesis Routes
Efficiency and Practicality
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Diazotization-Fluorination : While effective for introducing fluorine, this method suffers from moderate yields (44%) due to side reactions during diazonium decomposition .
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Direct Esterification : Superior yields (83%) and simpler workup make this the preferred industrial method, though it requires high-purity 5-FIPA as a starting material .
Industrial Scalability
Large-scale production favors direct esterification due to fewer purification steps and compatibility with continuous-flow reactors . In contrast, diazotization is reserved for niche applications where fluorinated precursors are unavailable.
Emerging Methodologies and Optimization
Recent advances focus on catalyst innovation to enhance esterification efficiency. For example, replacing sulfuric acid with solid acid catalysts (e.g., Amberlyst-15) reduces corrosion risks and simplifies product isolation . Additionally, microwave-assisted esterification has been explored to reduce reaction times from 12 hours to under 2 hours, though yields remain comparable to conventional methods .
Chemical Reactions Analysis
Dimethyl 5-fluoroisophthalate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form 5-fluoroisophthalic acid and methanol.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isophthalates, while hydrolysis results in the formation of the corresponding acid .
Scientific Research Applications
Chemical Synthesis
Dimethyl 5-fluoroisophthalate serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
- Ester hydrolysis: The ester groups can be hydrolyzed to yield 5-fluoroisophthalic acid and methanol.
- Reduction reactions: The ester groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
These reactions facilitate the development of new compounds with potential applications in pharmaceuticals and agrochemicals.
Biological Applications
The incorporation of fluorine into organic molecules often enhances their metabolic stability and bioavailability. This compound is explored for its potential biological activities, including:
- Fluorinated analogs: It is used in the development of fluorinated derivatives of biologically active molecules, aiding in the study of the effects of fluorine substitution on biological activity.
- Therapeutic potential: Research indicates that compounds similar to this compound may exhibit anti-inflammatory and antioxidant properties, making them candidates for further medicinal research.
Case Study: Antioxidant Properties
In a study evaluating various fluorinated compounds, this compound showed significant reduction in oxidative stress markers in human endothelial cells exposed to hydrogen peroxide, suggesting protective effects against oxidative damage.
Case Study: Anti-inflammatory Activity
Another investigation revealed that analogs of this compound could inhibit pro-inflammatory cytokine secretion in macrophage cell lines, indicating potential utility in treating inflammatory conditions.
Material Science
This compound is utilized in the production of specialty polymers and materials with unique properties:
- Enhanced thermal stability: The presence of fluorine contributes to improved resistance to thermal degradation.
- Improved mechanical strength: Polymers derived from this compound exhibit superior mechanical properties compared to non-fluorinated counterparts.
Mechanism of Action
The mechanism by which dimethyl 5-fluoroisophthalate exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating properties of the ester groups. These electronic effects can alter the reactivity of the benzene ring and facilitate various substitution and addition reactions .
In biological systems, fluorinated compounds often interact with enzymes and receptors differently than their non-fluorinated counterparts. The presence of fluorine can enhance binding affinity and selectivity, leading to improved pharmacological properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share the isophthalate ester backbone but differ in substituents, leading to variations in physical properties, reactivity, and applications.
Dimethyl 5-Methoxyisophthalate (CAS: 20319-44-2)
- Structure : Methoxy (-OCH₃) substituent at the 5-position.
- Molecular Weight : 224.21 g/mol.
- Synthesis : Prepared from 5-methoxyisophthalic acid or via methylation of 5-hydroxyisophthalic acid using dimethyl sulfate and $ \text{K}2\text{CO}3 $ .
- Applications : Intermediate in synthesizing 5-methoxyisophthalic acid and functionalized polymers.
- Key Difference : The electron-donating methoxy group enhances solubility in polar solvents compared to the electron-withdrawing fluorine in dimethyl 5-fluoroisophthalate.
Dimethyl 5-Nitroisophthalate
- Structure: Nitro (-NO₂) substituent at the 5-position.
- Synthesis : Derived from 5-nitroisophthalic acid via esterification.
- Applications : Used in explosives research and as a precursor for agrochemicals.
- Key Difference : The nitro group increases thermal instability and reactivity in reduction reactions, contrasting with the fluorine's inertness .
Dimethyl 5-Iodoisophthalate (CAS: 3041-40-5)
- Structure : Iodo (-I) substituent at the 5-position.
- Synthesis : Produced via iodination of dimethyl isophthalate intermediates.
- Applications : Key reagent in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s utility in catalytic cycles .
- Key Difference: The heavy iodine atom increases molecular weight (MW: 376.09 g/mol) and reduces solubility in non-polar solvents compared to the lighter fluorine analog.
Dimethyl 5-Bromoisophthalate (CAS: 51760-21-5)
- Structure : Bromo (-Br) substituent at the 5-position.
- Synthesis : Bromination of dimethyl isophthalate using $ \text{Br}_2 $ or electrophilic reagents.
- Applications : Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors) .
- Key Difference : Bromine’s moderate electronegativity and polarizability make it more reactive in nucleophilic substitutions than fluorine.
Dimethyl 5-Hydroxyisophthalate (CAS: 73505-48-3)
- Structure : Hydroxyl (-OH) substituent at the 5-position.
- Physical Properties : Higher melting point (162–164°C) due to hydrogen bonding .
- Safety : Reacts violently with strong oxidizers, requiring strict storage conditions (glass containers, cool temperatures) .
- Key Difference : The hydroxyl group enables hydrogen bonding, enhancing crystallinity but limiting stability under acidic conditions.
Comparative Data Table
Key Findings and Trends
Substituent Effects: Electron-withdrawing groups (e.g., -F, -NO₂) reduce electron density on the aromatic ring, altering reactivity in electrophilic substitutions. Bulky substituents (e.g., -I) hinder crystallization but enhance utility in catalytic reactions.
Safety Considerations :
- Fluorinated and iodinated derivatives require PPE for inhalation and skin exposure .
- Hydroxy and nitro derivatives pose fire/explosion risks when exposed to oxidizers .
Applications :
- Fluorine and bromine analogs are favored in drug synthesis due to bioavailability and metabolic stability.
- Methoxy and hydroxy derivatives excel in polymer chemistry for their solubility and hydrogen-bonding capabilities.
Biological Activity
Dimethyl 5-fluoroisophthalate (CAS Number: 17449-48-8) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, synthesis, applications, and relevant research findings.
This compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C₁₀H₉FO₄ |
Molecular Weight | 212.17 g/mol |
Density | 1.252 g/cm³ |
Boiling Point | 288.3 °C |
Flash Point | 124.1 °C |
These properties suggest that this compound is a stable compound with potential applications in various chemical reactions and biological systems.
The biological activity of this compound is primarily attributed to the presence of the fluorine atom, which significantly alters the compound's interaction with biological targets. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts. This makes them valuable in drug design and development, where improved binding affinity and selectivity are crucial for pharmacological efficacy .
Key Mechanisms:
- Enzyme Interaction: Fluorinated compounds can interact with enzymes differently, potentially leading to altered catalytic activities.
- Binding Affinity: The electron-withdrawing nature of fluorine can enhance the binding affinity of the compound to various receptors, improving therapeutic outcomes.
Applications in Research
This compound serves as a versatile building block in organic synthesis, particularly for developing fluorinated analogs of biologically active molecules. Its applications extend across several domains:
- Medicinal Chemistry: Used in synthesizing pharmaceuticals with improved properties due to fluorination.
- Polymer Science: Acts as a precursor for specialty polymers with enhanced mechanical strength and resistance to degradation .
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in various applications:
- Fluorinated Analogs Development:
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Polymer Applications:
- A study demonstrated that incorporating this compound into polymer matrices resulted in materials with superior thermal stability and mechanical properties compared to non-fluorinated counterparts. This finding is crucial for applications in high-performance materials.
- Toxicological Assessments:
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing dimethyl 5-fluoroisophthalate in academic research?
- Methodological Answer : Synthesis typically involves esterification of 5-fluoroisophthalic acid using methanol under acid catalysis (e.g., sulfuric acid). Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm esterification and fluorine substitution, complemented by high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) are also critical for structural validation .
Q. How can researchers ensure accurate quantification of this compound in complex matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for trace analysis. Sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the compound. Matrix effects can be mitigated using isotope-labeled internal standards (e.g., deuterated analogs) .
Q. What are the common challenges in optimizing reaction yields for fluorinated aromatic esters like this compound?
- Methodological Answer : Fluorine’s electron-withdrawing effects can hinder esterification kinetics. Researchers should systematically vary reaction parameters (temperature, catalyst concentration, solvent polarity) and monitor intermediates via thin-layer chromatography (TLC) or in situ NMR. Kinetic studies coupled with computational modeling (e.g., density functional theory) may elucidate mechanistic bottlenecks .
Advanced Research Questions
Q. How can researchers design experiments to investigate the stability of this compound under varying environmental conditions?
- Methodological Answer : Stability studies should include accelerated degradation tests under controlled pH, temperature, and UV exposure. Use HPLC-UV or LC-MS to quantify degradation products. Statistical tools like response surface methodology (RSM) can model stability trends. Ensure adherence to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design .
Q. What strategies are effective in resolving contradictory data on the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Contradictions may arise from solvent polarity, catalyst choice, or competing side reactions. Perform systematic replication studies with controlled variables. Use advanced spectroscopic techniques (e.g., X-ray crystallography) to confirm intermediate structures. Cross-validate findings through collaborative inter-laboratory studies .
Q. How can researchers ensure reproducibility in catalytic applications of this compound as a building block?
- Methodological Answer : Document all experimental parameters (e.g., catalyst loading, reaction atmosphere, purification steps) using standardized protocols. Share raw data and synthetic procedures via open-access repositories (e.g., Figshare) to enable peer validation. Employ statistical analysis (e.g., ANOVA) to assess variability across batches .
Q. What methodologies are recommended for studying the electronic effects of the fluorine substituent in this compound on its physicochemical properties?
- Methodological Answer : Combine experimental data (e.g., Hammett substituent constants from kinetic studies) with computational chemistry (e.g., molecular electrostatic potential maps via DFT). Correlate findings with spectroscopic data (¹⁹F NMR chemical shifts) to quantify electronic effects. Compare with non-fluorinated analogs to isolate fluorine’s contribution .
Q. Methodological Resources
- Data Repositories : Use platforms like Dryad or Zenodo for depositing spectral data and synthetic protocols .
- Literature Search : Employ Boolean search strategies (e.g., ("this compound" AND (synthesis OR stability))) in PubMed, SciFinder, and Reaxys to identify gaps .
- Ethical Compliance : For studies involving human/environmental samples, follow institutional review board (IRB) guidelines and document compliance .
Properties
IUPAC Name |
dimethyl 5-fluorobenzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOLLJWHFPBAMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398745 | |
Record name | DIMETHYL 5-FLUOROISOPHTHALATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17449-48-8 | |
Record name | DIMETHYL 5-FLUOROISOPHTHALATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17449-48-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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